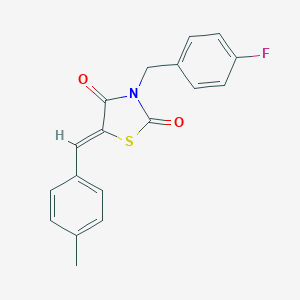![molecular formula C20H16ClN3O4 B302220 Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate](/img/structure/B302220.png)
Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate, also known as MCFCB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. Studies have shown that Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate can inhibit the Akt/mTOR pathway, which is known to play a critical role in cancer cell survival and proliferation.
Biochemical and Physiological Effects
Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cancer cell migration and invasion, and inhibition of cell proliferation. Additionally, Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate has been shown to have potent anticancer properties, making it a promising candidate for further research. However, one limitation of using Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in cancer treatment.
Future Directions
There are several potential future directions for research on Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate. One area of focus could be on further elucidating its mechanism of action, which could lead to the development of more effective cancer treatments. Additionally, research could be conducted to investigate the potential use of Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate in combination with other anticancer agents, which could lead to synergistic effects. Finally, research could be conducted to investigate the potential use of Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate in other areas of medicine, such as in the treatment of inflammatory diseases.
Synthesis Methods
Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate can be synthesized using a one-pot reaction method that involves the reaction of 4-chlorobenzoic acid, furfural, aniline, and hydrazine hydrate in the presence of acetic acid and methanol. The resulting product is then purified using column chromatography to obtain pure Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate.
Scientific Research Applications
Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate has anticancer properties and can induce apoptosis in cancer cells. Additionally, Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as a therapeutic agent for cancer treatment.
properties
Product Name |
Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate |
|---|---|
Molecular Formula |
C20H16ClN3O4 |
Molecular Weight |
397.8 g/mol |
IUPAC Name |
methyl 4-chloro-3-[5-[(E)-(phenylcarbamoylhydrazinylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C20H16ClN3O4/c1-27-19(25)13-7-9-17(21)16(11-13)18-10-8-15(28-18)12-22-24-20(26)23-14-5-3-2-4-6-14/h2-12H,1H3,(H2,23,24,26)/b22-12+ |
InChI Key |
YKNROLWQUNUUDW-WSDLNYQXSA-N |
Isomeric SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=C(O2)/C=N/NC(=O)NC3=CC=CC=C3 |
SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=C(O2)C=NNC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=C(O2)C=NNC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(5Z)-5-[2-(benzyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302145.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302146.png)
![5-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302147.png)
![ethyl 4-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B302149.png)
![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302151.png)
![5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302152.png)
![methyl 3-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B302154.png)
![(5Z)-5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302156.png)
![(5Z)-3-(4-fluorobenzyl)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302159.png)